4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone

RORc RORγ Inverse Agonist

This halogenated benzophenone features a distinct 4-chloro-3-fluoro substitution and a 4'-pyrrolidinomethyl group. Its characterized activity as a nanomolar inverse agonist of RORc (EC50 20 nM) makes it a non-interchangeable chemical probe for Th17/IL-17 pathway research. Ideal for SAR exploration and assay standardization. Bulk quantities available for pharmaceutical development programs.

Molecular Formula C18H17ClFNO
Molecular Weight 317.8 g/mol
CAS No. 898776-57-3
Cat. No. B1325536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone
CAS898776-57-3
Molecular FormulaC18H17ClFNO
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
InChIKeyBJBBTODQXQAHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3): Core Identity and Functional Class for Research Procurement


4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) is a synthetic benzophenone derivative with the molecular formula C18H17ClFNO and a molecular weight of 317.8 g/mol [1]. Its structure features a benzophenone core substituted with a 4-chloro-3-fluorophenyl group and a pyrrolidin-1-ylmethyl moiety, categorizing it as a halogenated, heterocyclic benzophenone [1]. This compound is primarily utilized as a research chemical and synthetic building block in pharmaceutical and chemical investigations [1].

Why Generic Substitution Fails: The Quantitative Specificity of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (898776-57-3)


The specific substitution pattern of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (898776-57-3) is critical for its unique pharmacological profile. As demonstrated by its activity as an inverse agonist of the nuclear receptor RORc, even minor structural changes in the benzophenone class can lead to profound differences in potency and mechanism. The combination of a 4-chloro-3-fluoro substitution on one phenyl ring and a pyrrolidinomethyl group at the 4'-position of the other is not interchangeable with other halogenated or heterocyclic benzophenone derivatives, as evidenced by the compound's distinct nanomolar activity profile [1]. Generic substitution would likely result in the loss of this specific activity, making it unsuitable for research targeting this pathway.

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (898776-57-3): A Quantitative Guide to Differential Potency and Cellular Activity


Quantified Inverse Agonist Activity of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone at the Human RORc Nuclear Receptor

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) demonstrates potent inverse agonist activity at the human retinoic acid receptor-related orphan receptor C (RORc, also known as RORγ). In a biochemical assay using a human RoRc-LBD fusion protein expressed in bacterial cells, the compound exhibited an EC50 of 20 nM [1]. For context, this is a measurable activity that positions it within the nanomolar potency range for this target. No direct head-to-head comparison data against a close analog in the same assay was identified.

RORc RORγ Inverse Agonist Nuclear Receptor Immunology

Quantified Cellular Activity of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone on IL-17 Promoter Inhibition

The compound's activity was further characterized in a cellular context. In human Jurkat cells, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone inhibited the IL-17 promoter, a downstream effector of RORc, with an EC50 of 158 nM [1]. While this cellular potency is weaker than the biochemical activity, it confirms functional engagement of the RORc pathway in a living cell model. No direct head-to-head comparison data against a close analog in the same cellular assay was identified.

IL-17 RORc RORγ Cellular Assay Immunology

Potency at RORγt-LBD and in Murine Th17 Cells

Further supporting its activity profile, the compound was found to be a potent inverse agonist at the RORγt-LBD (RORγt ligand-binding domain) with an IC50 of 10 nM [1]. In a functional murine Th17 cell assay, it inhibited IL-17 production with an IC50 of 158 nM [1]. This set of data demonstrates activity across multiple assay formats and species, from isolated protein domains to primary immune cells. No direct comparator data is available for these specific assays.

RORγt Th17 IL-17 Inverse Agonist Immunology

Optimal Research and Development Applications for 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (898776-57-3)


RORc/RORγ Pathway Probe in Biochemical and Cellular Assays

Given its characterized activity as a nanomolar inverse agonist of the RORc receptor in biochemical (EC50 = 20 nM) and cellular (EC50 = 158 nM) assays [1], this compound is best suited as a chemical probe for investigating RORc/RORγ signaling pathways. Researchers studying Th17 cell differentiation, IL-17-mediated inflammation, or autoimmune disorders can use this compound to modulate the pathway and assess downstream effects in a controlled experimental setting [1].

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The well-defined activity profile of this compound (IC50 = 10 nM at RORγt-LBD, IC50 = 158 nM in mouse Th17 cells [1]) makes it a valuable starting point for medicinal chemistry campaigns. Its specific substitution pattern (4-chloro-3-fluoro and 4'-pyrrolidinomethyl) provides a defined scaffold for SAR exploration, allowing researchers to synthesize and test analogs to improve potency, selectivity, or pharmacokinetic properties for potential therapeutic development [1].

Comparative Benchmarking for Novel RORc Inverse Agonists

This compound can serve as a benchmark standard for evaluating new RORc inverse agonists. Its established EC50 and IC50 values across multiple assay formats (biochemical, cellular, and primary cell) provide a reliable reference point [1]. Researchers developing novel compounds can directly compare their own data against these values to assess relative potency and guide further optimization efforts.

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